BoNT/A Light Chain Protease Inhibition: 2-Bromo-4-chloro Hydroxamate Outperforms the 2,4-Dichloro Lead Compound by ~22% in IC₅₀
In a FRET-based BoNT/A light chain protease assay using SNAPtide™ substrate, 2-bromo-4-chlorocinnamic acid hydroxamate (compound 5b) demonstrated an IC₅₀ of 0.7 ± 0.1 μM, representing a ~22% improvement in potency over the lead compound 2,4-dichlorocinnamic acid hydroxamate (compound 2, IC₅₀ = 0.9 ± 0.1 μM) [1]. Within the same ortho-substituted series (5a–k), the bromo derivative (5b) outperformed the fluoro (5a, IC₅₀ = 4.4 ± 0.1 μM), iodo (5c, IC₅₀ = 9 ± 2 μM), methoxy (5e, IC₅₀ = 25 ± 6 μM), and nitro (5j, IC₅₀ = 17 ± 0.4 μM) congeners, and ranked second only to the trifluoromethyl analog (5g, IC₅₀ = 0.6 ± 0.1 μM) [1]. The methyl derivative (5f, IC₅₀ = 0.8 ± 0.1 μM) was equipotent within error. All values represent means of two experiments performed in triplicate [1].
| Evidence Dimension | BoNT/A light chain protease inhibitory potency (IC₅₀, μM) |
|---|---|
| Target Compound Data | IC₅₀ = 0.7 ± 0.1 μM (compound 5b, 2-bromo-4-chlorocinnamic acid hydroxamate) |
| Comparator Or Baseline | IC₅₀ = 0.9 ± 0.1 μM (compound 2, 2,4-dichlorocinnamic acid hydroxamate, lead); IC₅₀ = 0.8 ± 0.1 μM (compound 5f, 2-methyl-4-chlorocinnamic acid hydroxamate); IC₅₀ = 0.6 ± 0.1 μM (compound 5g, 2-trifluoromethyl-4-chlorocinnamic acid hydroxamate); IC₅₀ = 4.4–25 μM (compounds 5a, 5c–e, 5h–k) |
| Quantified Difference | 22% improvement over the 2,4-dichloro lead; 6.3-fold more potent than the 2-fluoro analog; 12.9-fold more potent than the 2-iodo analog; ~36-fold more potent than the 2-methoxy analog |
| Conditions | Recombinant BoNT/A light chain protease, FRET-based assay with SNAPtide™ substrate, values are means of two experiments performed in triplicate |
Why This Matters
For BoNT/A inhibitor development programs, the 0.2 μM IC₅₀ advantage over the 2,4-dichloro lead translates to a lower compound requirement for equivalent target engagement, while the 6- to 36-fold superiority over other halogen/methoxy ortho-substituted analogs makes the 2-bromo-4-chloro substitution pattern the most potent non-fluorinated option in this chemotype.
- [1] Čapková, K.; Yoneda, Y.; Dickerson, T.J.; Janda, K.D. Synthesis and structure–activity relationships of second-generation hydroxamate botulinum neurotoxin A protease inhibitors. Bioorg. Med. Chem. Lett. 2007, 17 (23), 6463–6466. Table 1; compound 5b vs. compound 2 and series 5a–k.DOI: 10.1016/j.bmcl.2007.09.103. View Source
